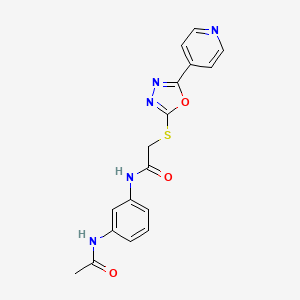

N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Description

N-(3-Acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a pyridin-4-yl group and an acetamide-substituted phenyl moiety. The 1,3,4-oxadiazole ring is a five-membered aromatic system with two nitrogen and one oxygen atom, known for its electron-deficient nature and role in enhancing bioactivity . The pyridine ring contributes π-π stacking interactions, while the acetamide group may influence solubility and hydrogen bonding.

Properties

IUPAC Name |

N-(3-acetamidophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3S/c1-11(23)19-13-3-2-4-14(9-13)20-15(24)10-26-17-22-21-16(25-17)12-5-7-18-8-6-12/h2-9H,10H2,1H3,(H,19,23)(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKNMWRONMKCPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under cyclodehydration conditions.

Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

Acetamide group introduction: The final step involves the acylation of the aromatic amine with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide can undergo various chemical reactions:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Molecular Formula

The molecular formula of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is . Its structure features a pyridine ring and an oxadiazole moiety, which are significant for its biological activity.

Case Studies

Research has demonstrated that derivatives of 1,3,4-oxadiazoles can significantly inhibit cancer cell growth. For instance:

- A study found that certain oxadiazole derivatives exhibited IC50 values ranging from 1.18 to 7.48 μM against various cancer cell lines .

- Another investigation into similar compounds showed promising results with selectivity towards cancer cells while sparing normal cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. The oxadiazole scaffold is known to possess broad-spectrum antimicrobial effects against bacteria and fungi.

Mechanism and Efficacy

The mechanism by which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Research Findings

Recent studies have shown that certain oxadiazole derivatives can inhibit the growth of pathogenic bacteria and fungi. For example:

- Compounds have demonstrated activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Other Therapeutic Potentials

Beyond anticancer and antimicrobial applications, this compound may also exhibit other therapeutic effects:

- Anti-inflammatory : Some studies suggest that oxadiazole derivatives can reduce inflammation markers in vitro.

- Antioxidant : The potential for these compounds to act as antioxidants has also been explored, highlighting their role in mitigating oxidative stress.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with variations in the heterocyclic core (e.g., thiadiazole vs. oxadiazole) or substituents (e.g., pyridinyl, benzofuran, or chlorophenyl groups). Notable examples:

Key Observations :

- Pyridinyl vs. Chlorophenyl : Pyridinyl groups (as in the target compound) enhance π-π interactions but may reduce lipophilicity compared to chlorophenyl substituents (e.g., compound 154), which improve membrane permeability .

- Thiazole vs.

Physicochemical Properties

Melting points and synthetic yields vary significantly with substituents:

Key Observations :

- High melting points (>300°C) in phthalazinone derivatives (e.g., 4b) suggest strong intermolecular interactions due to sulfamoyl and aromatic stacking .

- Thiadiazole derivatives (e.g., 5e) exhibit moderate melting points (132–134°C), likely due to flexible alkyl/arylthio substituents .

Biological Activity

Introduction

N-(3-acetamidophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that integrates a 1,3,4-oxadiazole moiety with a pyridine ring and an acetamidophenyl group. This structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on available literature, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- An acetamidophenyl group

- A thioether linkage to a 1,3,4-oxadiazole

- A pyridine ring

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C16H14N4O2S |

| Molecular Weight | 342.37 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The 1,3,4-oxadiazole moiety has been shown to exhibit diverse biological activities due to its ability to inhibit key enzymes involved in cancer progression and inflammation.

Key Mechanisms

- Enzyme Inhibition : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation .

- Antioxidant Activity : Oxadiazole derivatives have demonstrated significant antioxidant properties that can protect cells from oxidative stress .

- Neuroprotective Effects : Compounds containing oxadiazole scaffolds have shown promise in neuroprotection by modulating cholinergic activity .

Anticancer Potential

Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance:

- In vitro Studies : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

Antimicrobial Activity

Preliminary assessments suggest potential antimicrobial properties against various bacterial strains. The presence of the pyridine ring may enhance the compound's ability to penetrate bacterial membranes.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against certain bacterial strains | |

| Antioxidant | Reduces oxidative stress in cellular models |

Case Study 1: Anticancer Activity

A study published in ChemMedChem explored the synthesis and evaluation of oxadiazole derivatives for anticancer activity. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .

Case Study 2: Neuroprotective Properties

Another research effort focused on neuroprotective agents derived from oxadiazoles. The findings revealed that these compounds could modulate acetylcholinesterase activity and provide neuroprotection in models of ischemic stroke .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.